1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride
Overview
Description
1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride is a chemical compound with the molecular formula C11H18ClNO3S and a molecular weight of 279.78 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride typically involves the reaction of cyclopentanecarbonyl chloride with piperidine-3-sulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common reagents used in these reactions include strong bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols . This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecular structures .
Comparison with Similar Compounds
1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride can be compared with other similar compounds such as:
1-Cyclopentanecarbonylpiperidine-4-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position on the piperidine ring.
1-Cyclopentanecarbonylpiperidine-2-sulfonyl chloride: Another positional isomer with distinct reactivity and properties.
Cyclopentanecarbonylpiperidine-3-sulfonic acid: The hydrolyzed form of the compound, which lacks the chloride group.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable intermediates, making it a versatile tool in synthetic chemistry .
Properties
IUPAC Name |
1-(cyclopentanecarbonyl)piperidine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3S/c12-17(15,16)10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDFTTPRFQZBEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.